5-Fluoro-5-methylhexan-2-one
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Overview
Description
5-Fluoro-5-methylhexan-2-one is an organic compound with the molecular formula C7H13FO It is a fluorinated ketone, which means it contains a fluorine atom and a carbonyl group (C=O)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-5-methylhexan-2-one can be achieved through several methods. One common approach involves the fluorination of 5-methyl-2-hexanone. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the fluorination process while minimizing the formation of by-products. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-5-methylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
5-Fluoro-5-methylhexan-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those that require fluorinated intermediates.
Materials Science: It is used in the production of advanced materials with unique properties, such as fluorinated polymers and coatings.
Biological Studies: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-Fluoro-5-methylhexan-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical reactions. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s effects are mediated through its interaction with enzymes and other proteins, affecting cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-hexanone: A non-fluorinated analog with similar structural features but different reactivity.
5-Fluoro-2-hexanone: Another fluorinated ketone with a different position of the fluorine atom.
Methylhexanamine: A compound with a similar carbon skeleton but different functional groups.
Uniqueness
5-Fluoro-5-methylhexan-2-one is unique due to the presence of both a fluorine atom and a carbonyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in organic synthesis, pharmaceuticals, and materials science.
Properties
Molecular Formula |
C7H13FO |
---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
5-fluoro-5-methylhexan-2-one |
InChI |
InChI=1S/C7H13FO/c1-6(9)4-5-7(2,3)8/h4-5H2,1-3H3 |
InChI Key |
UDXXCFBLAHFVSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(C)(C)F |
Origin of Product |
United States |
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